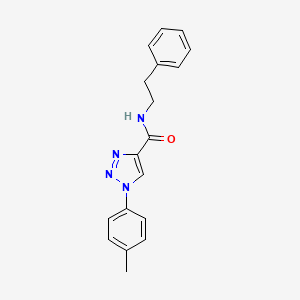

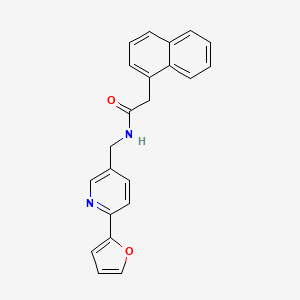

N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamides, which are known for their diverse pharmacological activities.

Applications De Recherche Scientifique

Polyamine Analogue-Induced Programmed Cell Death

N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, a polyamine analogue, has been studied for its role in inducing programmed cell death (PCD) in cancer cells. The compound's ability to superinduce spermidine/spermine N1-acetyltransferase (SSAT) and its resultant production of hydrogen peroxide (H2O2) through the SSAT/polyamine oxidase (PAO) pathway suggest its potential as an antineoplastic agent. This mechanism highlights the compound's selective cytotoxic activity and its role in inducing PCD in sensitive cells, possibly due to oxidative stress from H2O2 production (Ha, Woster, Yager, & Casero, 1997).

Glycolic Acid Oxidase Inhibition

The compound has been investigated as an inhibitor of glycolic acid oxidase (GAO), showing significant potential in this domain. Specific structural features of the compound, such as large lipophilic substituents, have been identified as key to its inhibitory efficacy. Additionally, modifications to the nitrogen or hydroxy substituents significantly affect the compound's potency, underlining the critical nature of these functional groups for effective GAO inhibition (Rooney et al., 1983).

Topoisomerase IIα Inhibition in Anticancer Research

The compound's structural analogues have demonstrated notable inhibitory activity against topoisomerase IIα, a key target in cancer therapy. Such activity, along with cytotoxic effects on various cancer cell lines, positions these analogues as potential anticancer agents. Molecular docking studies further support their role in this context, with some analogues showing particularly high docking scores and cytotoxicity, suggesting a promising direction for anticancer drug development (Alam et al., 2016).

DNA/Protein Binding and Cytotoxicity Studies

Studies involving copper(II)/nickel(II) complexes derived from N1-cyclopropyl analogues have shown significant DNA/protein binding and cytotoxicity, particularly against lung cancer cell lines. These findings indicate the potential of such compounds in cancer treatment, especially given their lower toxicity toward normal cell lines. The structural and functional properties of these complexes suggest novel avenues for anticancer drug design (Muralisankar et al., 2016).

Propriétés

IUPAC Name |

N'-cyclopropyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c19-14(15(20)17-12-3-4-12)16-9-13(11-5-8-21-10-11)18-6-1-2-7-18/h5,8,10,12-13H,1-4,6-7,9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIPMPAKGDQFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2749328.png)

![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)

![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)

amine](/img/structure/B2749333.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)

![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)